(2S,3R)-β-Hydroxyleucine Hydrochloride
Description
Contextualizing Non-Proteinogenic Amino Acids in Chemical Biology
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org Despite this, thousands of NPAAs exist in nature or can be synthesized in the laboratory. wikipedia.org In the realm of chemical biology, NPAAs are of significant interest as they serve diverse and crucial roles. They can act as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org
The introduction of NPAAs into peptide chains is a powerful strategy in the development of peptide-based drug candidates. nih.gov While peptides composed solely of proteinogenic amino acids can be effective, they often suffer from poor stability in biological systems. nih.gov The incorporation of NPAAs can significantly improve properties such as stability, potency, permeability, and bioavailability. nih.gov Bacteria and fungi, for instance, utilize non-ribosomal peptide synthetases (NRPSs) to create a vast array of NPAAs for inclusion in non-ribosomal peptides, many of which have clinical applications, such as the antibiotic penicillin. nih.gov
Beyond their role in peptide therapeutics, NPAAs are fundamental to understanding the breadth of natural product biosynthesis. acs.org They are generated through specialized metabolic pathways employing a wide range of enzymatic transformations to create structural diversity. acs.org These unique amino acids can then be incorporated into more complex natural products. acs.org Some NPAAs, like γ-aminobutyric acid (GABA), function as important neurotransmitters in animals. wikipedia.org
Stereochemical Significance and Biological Relevance of β-Hydroxyleucine Isomers
The biological activity of many molecules is profoundly influenced by their stereochemistry, and β-hydroxyleucine is a clear example of this principle. nih.govsolubilityofthings.com With two chiral centers, β-hydroxyleucine can exist as four different stereoisomers. The specific spatial arrangement of the atoms in each isomer can lead to different interactions with biological targets like enzymes and receptors. solubilityofthings.com
The various isomers of β-hydroxyleucine and its derivatives have been studied for their biological activities. For instance, in a study on β-hydroxynorleucine, a related compound, the different isomers exhibited varying levels of growth inhibitory action in microbiological assays. nih.gov Specifically, the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer showed the greatest inhibitory activity against Lactobacillus casei. nih.gov This highlights how subtle changes in stereochemistry can lead to significant differences in biological effect.
The (2S,3R) configuration of β-hydroxyleucine, often referred to as the 'threo' isomer, has been identified as a component of certain natural products. nih.gov For example, the β-hydroxyleucine portion of the peptide alkaloid frangulanine was determined to have the L-erythro configuration, demonstrating the presence of these isomers in nature. rsc.org The ability to selectively synthesize specific stereoisomers is a key focus in organic chemistry. Biocatalytic approaches, using enzymes like L-threonine transaldolase, have been developed to produce the (2S,3R) isomer with high enantioselectivity. nih.gov The stereospecific synthesis of these isomers is crucial for investigating their individual biological roles and for their use as building blocks in the synthesis of complex target molecules. doi.orgnih.gov
Overview of (2S,3R)-β-Hydroxyleucine Hydrochloride as a Research Subject
This compound is primarily a subject of interest in synthetic organic chemistry and chemical biology research. Its value lies in its specific, well-defined stereochemistry, making it a useful chiral starting material for the synthesis of more complex molecules, including natural products and their analogs. doi.org The hydrochloride salt form is common for amino acids used in research, as it generally improves the compound's stability and solubility in aqueous media, facilitating its use in various experimental setups.
Research involving this compound often focuses on the development of new synthetic methodologies. For example, stereoselective syntheses of (2S,3R)-β-hydroxy α-amino acids have been developed using various catalytic methods. nih.govacs.org These methods are critical for producing enantiomerically pure compounds, which are essential for studying structure-activity relationships and for the total synthesis of natural products containing this moiety. doi.orgresearchgate.net
The tables below provide a summary of the key properties and research applications of β-hydroxyleucine and its isomers.
Table 1: Properties of β-Hydroxyleucine
| Property | Value |
|---|---|
| Chemical Formula | C6H13NO3 |
| Molar Mass | 147.17 g/mol |
| IUPAC Name | 2-amino-3-hydroxy-4-methylpentanoic acid |
Table 2: Research Applications of β-Hydroxyleucine Isomers
| Isomer Configuration | Research Area | Key Findings/Applications |
|---|---|---|
| (2S,3R) | Natural Product Synthesis | Constituent of the antibiotic lysobactin. doi.org |
| (2S,3R) | Biocatalysis | Can be synthesized with high enantioselectivity using enzymes like L-threonine transaldolase. nih.gov |
| General Isomers | Medicinal Chemistry | Derivatives have been investigated for potential antitumor activity. nih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| β-Hydroxyleucine |
| Penicillin |
| γ-Aminobutyric acid (GABA) |
| β-Hydroxynorleucine |
| Frangulanine |
Properties
CAS No. |
1598376-94-3 |
|---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.632 |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI Key |
LJDBRWYTJHYZMD-UYXJWNHNSA-N |
SMILES |
CC(C)C(C(C(=O)O)N)O.Cl |
Synonyms |
threo-3-Hydroxy-L-leucine Hydrochloride; (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride; L-threo-β-Hydroxyleucine Hydrochloride; (3R)-3-Hydroxy-L-leucine Hydrochloride; NSC 524546 Hydrochloride |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 2s,3r β Hydroxyleucine Hydrochloride
Historical and Classical Synthetic Approaches for β-Hydroxyleucine Derivatives
Early synthetic routes to β-hydroxyleucine and its derivatives often relied on classical reactions such as the Reformatsky and aldol (B89426) reactions. These initial methods, while foundational, typically resulted in mixtures of diastereomers, necessitating challenging separation processes. For instance, an early approach involved an enantioselective aldol reaction of t-butyl bromoacetate (B1195939) with isobutyraldehyde (B47883), which could be efficiently converted to either (2S,3S)- or (2R,3S)-3-hydroxyleucine. scispace.com These classical methods laid the groundwork for the development of more sophisticated, stereocontrolled syntheses. While not directly targeting the (2S,3R) isomer, these early studies were crucial in understanding the reactivity and challenges associated with synthesizing β-hydroxy-α-amino acids. scispace.com
Chiral Pool Strategies Utilizing Precursors for (2S,3R)-β-Hydroxyleucine Hydrochloride
Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, represents a powerful strategy for obtaining enantiomerically pure target molecules. In the context of this compound, several approaches have commenced from common chiral precursors.
One notable strategy begins with diacetone-D-glucose, a derivative of glucose. doi.org This method leverages the inherent chirality of the sugar to construct the desired stereocenters of the target amino acid. The synthesis converts 3-O-benzyl-6-deoxy-1,2-O-isopropylidene-α-D-xylohexofuranos-5-ulose stereoselectively into the final product. doi.org Another effective chiral starting material is Garner's aldehyde, which has been used as a common precursor for the stereocontrolled synthesis of both (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, demonstrating its versatility in constructing related β-hydroxy amino acid structures. elsevierpure.com
The amino acid L-leucine itself can also serve as a chiral precursor. Through a series of stereocontrolled transformations, the existing stereocenter in L-leucine can direct the formation of the new hydroxyl-bearing stereocenter.
Asymmetric Catalysis in the Preparation of this compound
Asymmetric catalysis has emerged as the most efficient and versatile approach for the synthesis of specific stereoisomers of β-hydroxyleucine. These methods involve the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to high diastereo- and enantioselectivity.
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. A key reaction in this area is the direct asymmetric aldol reaction. For example, Schiff bases of glycine (B1666218) o-nitroanilide have been reacted with aldehydes under Brønsted base catalysis to produce syn-β-hydroxy α-amino acids with high enantio- and diastereoselectivity. acs.org The o-nitroanilide group is crucial for the generation of the enolate by a soft Brønsted base, which then reacts under efficient stereocontrol. acs.org While not always directly yielding the (2S,3R) isomer of β-hydroxyleucine, these methods establish a strong foundation for accessing this class of compounds. For instance, organocatalyzed enantioselective Mannich reactions have been pivotal in the total synthesis of (2S,3R,4S)-4-hydroxyisoleucine and its stereoisomers, showcasing the power of this approach for creating contiguous stereocenters. nih.govfigshare.com
Metal-catalyzed reactions are a cornerstone of modern asymmetric synthesis. The development of chiral ligands for transition metals has enabled a wide array of stereoselective transformations. The first asymmetric hydrogenation catalyst, tris(triphenylphosphine)rhodium chloride, paved the way for these developments. nih.gov
For the synthesis of β-hydroxy-α-amino acids, several metal-catalyzed methods have proven effective. Copper(I)-catalyzed reactions of (R)-glyceraldehyde acetonide and dibenzylamine (B1670424) with terminal alkynes have yielded (2S,3R)-α-amino alcohols with good to excellent diastereoselectivity, which can then be converted to the desired amino acids. nih.gov This methodology was successfully applied to the stereoselective synthesis of valinoctin A and (2S,3R)-3-amino-2-hydroxydecanoic acid. nih.gov
Another significant advancement is the Sharpless asymmetric dihydroxylation. This method has been used to create the diol functionality, which is then further elaborated to the final amino acid. For example, an α,β-unsaturated ester can undergo asymmetric dihydroxylation, followed by cyclic sulfate (B86663) formation and subsequent ring-opening with an azide, ultimately leading to the desired β-hydroxy-α-amino acid. researchgate.net
| Catalytic System | Key Reaction | Stereoselectivity | Reference |
| Cu(I) with Chiral Ligand | Alkynylation of Aldehyde | Good to Excellent d.r. | nih.gov |
| Osmium Tetroxide with Chiral Ligand | Asymmetric Dihydroxylation | High e.e. | nih.govresearchgate.net |
| Rhodium with Chiral Phosphine | Asymmetric Hydrogenation | High e.e. | nih.gov |
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. Several enzymatic approaches have been developed for the synthesis of β-hydroxy-α-amino acids.
Threonine aldolases have been extensively studied for this purpose. These enzymes catalyze the reversible aldol addition of glycine to an aldehyde. By employing recombinant L-threonine aldolase (B8822740), it is possible to synthesize β-hydroxy-α-amino acids. scispace.comscispace.com However, native threonine aldolases often exhibit low stereoselectivity at the β-carbon. nih.gov To overcome this, directed evolution and protein engineering have been used to create mutant enzymes with improved selectivity and activity.
A particularly effective biocatalyst is the L-threonine transaldolase ObiH. This enzyme has been shown to catalyze the synthesis of a diverse range of β-hydroxy-α-amino acids, including threo-β-hydroxyleucine, with high initial selectivity. nih.gov The use of whole-cell systems expressing ObiH provides a scalable and operationally simple platform for these syntheses. nih.gov
Another class of enzymes, the non-heme iron- and α-ketoglutarate-dependent dioxygenases (Fe/αKG), have also been employed. For instance, the enzyme SadA can hydroxylate N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine, a precursor for cyclic depsipeptide antibiotics. nih.gov
| Enzyme | Reaction Type | Substrate | Product | Reference |
| L-Threonine Aldolase | Aldol Addition | Glycine + Isobutyraldehyde | β-Hydroxyleucine | scispace.comscispace.com |
| L-Threonine Transaldolase (ObiH) | Aldol-type C-C bond formation | L-Threonine + Aldehyde | threo-β-Hydroxyleucine | nih.gov |
| Fe/αKG Dioxygenase (SadA) | C-H Hydroxylation | N-succinyl-L-leucine | N-succinyl-L-threo-β-hydroxyleucine | nih.gov |
| Isoleucine Dioxygenase (IDO) | Hydroxylation | L-Isoleucine | (2S,3R,4S)-4-hydroxyisoleucine | researchgate.net |
Chemoenzymatic Syntheses of this compound Analogs
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective synthetic routes. These strategies often use an enzymatic step to install a key chiral center, followed by chemical transformations to complete the synthesis.
For instance, a chemoenzymatic strategy was developed for the synthesis of (2S,3R,4S)-4-hydroxyisoleucine. researchgate.net This approach involved a chemical synthesis to create a racemic or diastereomeric mixture of a precursor, followed by an enzymatic resolution step using penicillin acylase to selectively hydrolyze one of the enantiomers, yielding the desired enantiomerically pure product. researchgate.net
In another example, the synthesis of GE81112 B1 analogues, which contain β-hydroxy amino acid motifs, paired iron and α-ketoglutarate dependent hydroxylases with traditional synthetic methods. nsf.gov This modular approach allows for the rapid generation of diverse analogues by incorporating different biocatalytic hydroxylations. nsf.gov Similarly, the chemoenzymatic synthesis of 4,5-dihydroxyisoleucine, a component of α-amanitin, featured two regio- and diastereoselective enzymatic C-H oxidations on L-isoleucine, demonstrating the power of combining biocatalysis with chemical synthesis for accessing complex amino acid derivatives. nih.govchemrxiv.org
The combination of selective biocatalytic C-C bond formation by ObiH followed by chemical modification has also been demonstrated. nih.gov For example, the enzymatically generated threo-β-hydroxyleucine was converted to erythro-β-chloroleucine via a chemical chlorination step. nih.gov These chemoenzymatic routes highlight the synergy between different catalytic disciplines in achieving complex synthetic targets.
Total Synthesis of Complex Molecules Incorporating the this compound Moiety
The integration of the (2S,3R)-β-hydroxyleucine unit is a critical step in the total synthesis of numerous complex natural products. Chemists have devised several sophisticated strategies to install this motif with high stereocontrol, enabling the synthesis of these intricate molecules. nih.govecampus.comnih.gov
Notable examples of natural products and synthetic strategies include:
Belamide A: This highly methylated linear tetrapeptide, isolated from the marine cyanobacterium Symploca sp., exhibits moderate cytotoxicity against the HCT-116 colon cancer cell line and disrupts microtubule networks. researchgate.net Its structure contains a (2S,3R)-β-hydroxyleucine fragment, the stereochemistry of which was confirmed through degradation and chiral HPLC analysis during its structural elucidation. researchgate.net The synthesis of such peptides often relies on the preparation of the protected amino acid for use in standard peptide coupling methodologies. researchgate.netmdpi.comresearchgate.net
Amatoxins: Found in poisonous mushrooms, amatoxins are cyclic peptides whose toxicity is linked to the presence of a dihydroxyisoleucine residue, specifically (2S,3R,4R)-4,5-dihydroxyisoleucine. nih.govacs.org While not identical, the synthesis of this related amino acid shares similar challenges in controlling multiple stereocenters. A recent streamlined, transition-metal-free synthesis of this amino acid has been reported, enabling its production in significant quantities for incorporation into synthetic amatoxin analogues for further study. nih.govacs.org
(2S,3S,4R)-γ-Hydroxyisoleucine containing natural products: This stereoisomer is a component of the natural product funebrine. Its enantioselective synthesis has been achieved using a palladium(II)-catalyzed 3,3-sigmatropic rearrangement as the key step to establish the crucial (2S)-stereocenter. nih.gov
The methods to create the β-hydroxy-α-amino acid core are diverse. A common and effective approach is the aldol reaction , where an enolate of a protected glycine or leucine (B10760876) derivative reacts with an aldehyde (isobutyraldehyde in this case) to form the carbon-carbon bond and set the two adjacent stereocenters. mdpi.comlibretexts.orgmasterorganicchemistry.com The stereoselectivity can be controlled by using chiral auxiliaries, chiral catalysts, or substrate control. Another powerful technique involves the stereoselective reduction of a β-keto ester or β-keto amide precursor.
| Complex Molecule | Biological Activity | Key Synthetic Strategy for Amino Acid Moiety | Reference |
|---|---|---|---|
| Belamide A | Antimitotic, Cytotoxic | Incorporation of a (2S,3R)-β-hydroxyleucine unit, confirmed by degradation and chiral HPLC. | researchgate.net |
| Amatoxins (Analog) | Cytotoxic (RNA polymerase II inhibition) | Streamlined, transition-metal-free synthesis of the related (2S,3R,4R)-4,5-dihydroxyisoleucine. | nih.govacs.org |
| Funebrine (Component) | Not specified | Palladium(II) catalyzed 3,3-sigmatropic rearrangement to synthesize (2S,3S,4R)-γ-hydroxyisoleucine. | nih.gov |
The successful total syntheses of these and other natural products underscore the importance of developing robust and stereocontrolled methods for preparing the (2S,3R)-β-hydroxyleucine unit. springernature.comnih.govnih.govrsc.orgdurham.ac.uk These efforts not only provide access to biologically active compounds for further study but also drive the innovation of new synthetic technologies. nih.gov
Emerging Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including non-proteinogenic amino acids like (2S,3R)-β-hydroxyleucine. frontiersin.orgunibo.it These approaches aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com
Biocatalysis: One of the most promising green strategies is the use of enzymes. nih.gov Biocatalysis offers high selectivity under mild, aqueous reaction conditions, presenting a sustainable alternative to traditional chemical methods. researchgate.netrsc.org
Aldolases: L-threonine aldolases can catalyze the reaction between glycine and isobutyraldehyde. While this can produce a mixture of stereoisomers, enzyme engineering and optimization can enhance selectivity for the desired (2S,3R) product.
Isoleucine Dioxygenase (IDO): This enzyme has been used for the hydroxylation of L-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine with excellent regio- and stereoselectivity. researchgate.net Although a different isomer, this demonstrates the potential of enzymatic C-H activation as a green synthetic tool.
Transaminases: Engineered transaminases can be used for the asymmetric amination of a corresponding β-hydroxy ketone precursor, offering a highly enantioselective route to the final amino acid.
The use of recombinant enzymes in model organisms like E. coli has significant potential for the large-scale production of non-proteinogenic amino acids, avoiding the difficulties of culturing native producer organisms and simplifying purification. frontiersin.orgnih.gov
Alternative Solvents and Catalysis: Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or supercritical fluids. unibo.it Furthermore, the development of atom-economical catalytic methods is a core tenet of green chemistry. This includes:
Photobiocatalysis: A novel synergistic method combines photochemistry with biocatalysis. ucsb.edu A photocatalyst absorbs light to activate one substrate, which then reacts with an enzyme-activated intermediate, allowing for new, stereoselective catalytic reactions. ucsb.edu
Catalytic Hydrogenation: Asymmetric hydrogenation of a suitable β-keto-α-amino acid precursor using chiral metal catalysts is a direct, atom-economical route that avoids stoichiometric chiral reagents.
| Approach | Key Principle | Example Application/Potential | Reference |
|---|---|---|---|
| Biocatalysis (Enzymes) | High selectivity, mild aqueous conditions, reduced waste. | Use of aldolases, dioxygenases, or transaminases to create the β-hydroxy-α-amino acid stereocenters. | nih.govresearchgate.netrsc.org |
| Engineered Microorganisms | Sustainable production via fermentation. | Expression of biosynthetic pathways for non-proteinogenic amino acids in E. coli. | frontiersin.orgnih.gov |
| Photobiocatalysis | Synergy between light energy and enzymes. | Creation of non-canonical amino acids through novel catalytic reactions. | ucsb.edu |
| Atom-Economical Catalysis | Maximizing incorporation of starting materials into the final product. | Asymmetric hydrogenation of keto-acid precursors. | mdpi.com |
These emerging green methodologies are paving the way for more sustainable and efficient manufacturing of this compound, aligning the production of this valuable chiral building block with modern environmental standards. unibo.it
Applications of 2s,3r β Hydroxyleucine Hydrochloride in Advanced Organic Synthesis
(2S,3R)-β-Hydroxyleucine Hydrochloride as a Chiral Building Block in Natural Product Synthesis
The incorporation of non-standard amino acids is a hallmark of many biologically active natural products. (2S,3R)-β-Hydroxyleucine, as a specific stereoisomer of a β-hydroxy-α-amino acid, serves as a crucial precursor in the total synthesis of several complex natural molecules. Its inherent chirality is transferred to the target molecule, circumventing the need for challenging stereoselective steps later in the synthetic sequence.
Chemists utilize the "chiral pool," an assortment of abundant and naturally occurring chiral molecules, as starting materials for complex syntheses. nih.gov Amino acids and their derivatives are a significant component of this pool. nih.gov The synthesis of (2S,3R)-β-Hydroxyleucine itself can be achieved through various stereoselective methods, often starting from readily available chiral precursors like diacetone-D-glucose, to ensure the correct stereochemistry for its subsequent use. doi.org
The utility of this building block is demonstrated in the synthesis of various natural products where the (2S,3R)-α-hydroxy-β-amino acid (AHBA) motif is essential for biological function. For instance, this structural unit is a key component of the antibiotic Lysobactin. doi.orgresearchgate.net Synthetic routes have been developed specifically to produce the (2S,3R)-3-hydroxy leucine (B10760876) constituent for incorporation into this complex peptide. doi.org Furthermore, the methodology for creating (2S,3R)-AHBA analogues has been successfully applied to the stereoselective synthesis of Valinoctin A and (2S,3R)-3-amino-2-hydroxydecanoic acid. nih.gov The importance of the precise (2S,3R) configuration is also highlighted in the synthesis of analogues of Bestatin, a natural dipeptide inhibitor of aminopeptidases; the (2S,3R) diastereomers consistently show significantly higher inhibitory activity. nih.govnih.gov
| Natural Product or Analogue | Role of (2S,3R)-β-Hydroxyleucine or related (2S,3R)-AHBA motif | Citation(s) |
| Lysobactin | A core structural constituent of this antibiotic. | doi.orgresearchgate.net |
| Valinoctin A | The synthetic strategy for (2S,3R)-AHBAs was applied to its total synthesis. | nih.gov |
| (2S,3R)-3-Amino-2-hydroxydecanoic acid | Synthesized stereoselectively using methods developed for (2S,3R)-AHBAs. | nih.gov |
| Bestatin Analogues | The (2S,3R) stereochemistry at the AHBA core is critical for potent enzyme inhibition. | nih.govnih.gov |
Development of Peptidomimetics and Constrained Peptides Utilizing this compound
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Constrained peptides, a subset of peptidomimetics, have their conformational flexibility reduced through cyclization or other chemical modifications. nih.gov This pre-organization into a bioactive conformation can lead to increased potency and selectivity.
The β-hydroxy and α-amino groups of (2S,3R)-β-Hydroxyleucine provide unique opportunities for peptide modification. When incorporated into a peptide sequence, the hydroxyl group can act as a hydrogen bond donor or acceptor, influencing the local secondary structure and inducing specific turns or folded conformations. This is a key strategy for stabilizing desired structures like β-hairpins. nih.gov
Furthermore, the hydroxyl functionality offers a synthetic handle for creating constrained cyclic peptides. For example, the side-chain hydroxyl group can be used to form an ester linkage with the C-terminal carboxyl group, resulting in a cyclodepsipeptide. This type of macrocycle significantly restricts the peptide's conformational freedom. While research has noted that the (2S,3S) stereoisomer of 3-hydroxyleucine is a useful cyclodepsipeptide, the principle applies broadly to β-hydroxy amino acids. scbt.com The incorporation of building blocks like (2S,3R)-β-Hydroxyleucine allows for the rational design of peptidomimetics with defined three-dimensional shapes, which is critical for mimicking the bioactive surface of a larger protein or disrupting a protein-protein interaction. The synthesis of Bestatin analogues, which are dipeptide metalloprotease inhibitors, serves as a prime example where the unique α-hydroxy-β-amino acid structure is central to its biological activity as a peptidomimetic. nih.gov
Integration of this compound into Complex Pharmaceutical Scaffolds
Pharmaceutical scaffolds are core molecular structures upon which a variety of substituents can be placed to create a library of compounds for drug discovery. Chiral scaffolds are particularly important as biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. The defined stereochemistry of this compound makes it an excellent starting point for the synthesis of complex and stereochemically pure pharmaceutical scaffolds.
A significant application is in the development of novel enzyme inhibitors. For instance, a derivative of (2S,3R)-β-hydroxyleucine, N-Boc-(2S,3R)-2-hydroxy-3-amino-5-methylhexanoic acid, was used as a key building block in the synthesis of a library of Bestatin-based inhibitors. nih.gov These inhibitors were designed to target the essential M1 metalloaminopeptidase in the malaria parasite Plasmodium falciparum, demonstrating the integration of the hydroxyleucine core into a complex therapeutic scaffold. nih.gov The research confirmed that the (2S,3R) stereochemistry was essential for potent inhibition. nih.gov
The principles of using chiral amino acid derivatives extend to other important pharmaceutical scaffolds. For example, hydantoin (B18101) analogues of the related (2S,3R,4S)-4-hydroxyisoleucine have been synthesized and shown to possess potent insulin-secreting properties, making them promising candidates for type-2 diabetes treatment. nih.gov These hydantoin scaffolds offer greater stability compared to the parent amino acid. nih.gov Similarly, chiral building blocks are fundamental to creating privileged N-heterocyclic scaffolds like piperidines and azepanes, which are common in neuropharmacology. researchgate.netnih.gov The unique stereochemical and functional group display of (2S,3R)-β-Hydroxyleucine makes it an attractive precursor for such complex, biologically active ring systems.
This compound in the Design and Synthesis of Chiral Ligands and Catalysts
Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern chemical manufacturing. The effectiveness of this process relies heavily on the design of the chiral ligand that coordinates to a metal center and controls the stereochemical outcome of the reaction.
Chiral amino alcohols are a highly important class of precursors for synthesizing these ligands. this compound fits perfectly into this category. Its vicinal amino and hydroxyl groups, held in a fixed stereochemical relationship, can act as a bidentate ligand, binding to a metal in a well-defined manner. This creates a chiral pocket around the metal's active site, forcing reactants to approach from a specific direction and thereby inducing high stereoselectivity in the product.
Derivatization Strategies of this compound for Research Probes
Molecular probes are essential tools for studying biological systems. By attaching a reporter group, such as a fluorophore or an affinity tag, to a bioactive molecule, researchers can visualize its localization within cells, identify its binding partners, and elucidate its mechanism of action. The multiple functional groups of this compound—the primary amine, the secondary hydroxyl group, and the carboxylic acid—provide versatile handles for chemical derivatization.
A clear demonstration of this application is the stereoselective synthesis of a fluorescently-labeled (2S,3R)-α-hydroxy-β-amino acid (AHBA). nih.gov In this work, a pyrene (B120774) molecule, a well-known fluorescent probe, was attached to the AHBA scaffold. nih.gov The resulting pyrene-labeled compound's photophysical properties and cell permeability were then studied, providing a direct method to track the molecule's behavior in a biological environment. nih.gov
The ability to selectively protect and deprotect the functional groups on the hydroxyleucine backbone is key to these strategies. nih.gov This allows for the precise attachment of various tags at specific locations on the molecule, preventing interference with the part of the molecule responsible for its biological activity.
| Derivatization Strategy | Reporter/Tag Type | Potential Application | Citation(s) |
| Amine/Carboxyl Coupling | Fluorophore (e.g., Pyrene, Fluorescein) | Cellular imaging, fluorescence microscopy, binding assays. | nih.gov |
| Amine/Carboxyl Coupling | Affinity Tag (e.g., Biotin) | Protein pull-down experiments, identification of binding partners. | |
| Functional Group Modification | Photoreactive Group (e.g., Benzophenone) | Photoaffinity labeling to covalently crosslink the probe to its biological target. | |
| Side Chain Modification | Click Chemistry Handle (e.g., Alkyne, Azide) | Bio-orthogonal ligation to tag molecules in complex biological media. | nih.gov |
Mechanistic and Biochemical Investigations Involving 2s,3r β Hydroxyleucine Hydrochloride
Enzymatic Recognition and Transformation Pathways of β-Hydroxyleucine Isomers
The specific stereochemistry of β-hydroxyleucine isomers is a critical determinant of their biological activity and dictates how they are recognized and processed by enzymes. Research has identified several enzymatic strategies for the synthesis and modification of β-hydroxy-α-amino acids, highlighting the high degree of stereoselectivity inherent in these biocatalytic systems.
Enzymatic synthesis of β-hydroxy-α-amino acids can be broadly approached through two main routes: the hydroxylation of an existing amino acid or the construction of the amino acid backbone through a carbon-carbon bond-forming reaction. One highly selective method involves the use of 2-oxoglutarate (2-OG)-dependent hydroxylases. These enzymes catalyze the hydroxylation of amino acids with remarkable regio- and stereoselectivity in an irreversible reaction, offering a direct path to specific diastereomers. scispace.com For instance, a novel amino acid hydroxylase from Sulfobacillus thermotolerans has been identified that demonstrates this precise catalytic activity. scispace.com
Another significant pathway involves aldolase (B8822740) enzymes. Pyridoxal phosphate (B84403) (PLP)-dependent threonine aldolases (TAs) and serine hydroxymethyltransferases (SHMTs) are key enzymes in this context. nih.gov They natively catalyze the retro-aldol cleavage of L-threonine or L-serine into glycine (B1666218). By operating in reverse with high concentrations of glycine and a suitable aldehyde (in this case, isobutyraldehyde (B47883) for β-hydroxyleucine), these enzymes can synthesize β-hydroxy-α-amino acids. nih.gov However, many wild-type TAs exhibit poor diastereoselectivity. nih.gov A notable exception is the L-threonine transaldolase ObiH, involved in the biosynthesis of the antibiotic obafluorin, which displays high stereoselectivity, making it a valuable tool for generating specific isomers like threo-β-hydroxyleucine. nih.gov
Furthermore, enzymatic resolution has been employed to separate diastereomeric mixtures. For example, studies on the similar compound β-hydroxynorleucine showed that hog renal acylase I could preferentially hydrolyze the N-chloroacetyl derivative of one L-isomer over the other, demonstrating that enzymes can distinguish between closely related diastereomers. researchgate.net
| Enzyme Class | Reaction Type | Substrates | Product(s) | Selectivity |
| 2-Oxoglutarate-Dependent Hydroxylase | Hydroxylation | L-Amino Acid, 2-Oxoglutarate, O₂ | β-Hydroxy-α-amino acid | High regio- and stereoselectivity scispace.com |
| L-Threonine Transaldolase (e.g., ObiH) | Aldol (B89426) Addition (Reverse Reaction) | Glycine, Aldehyde (e.g., Isobutyraldehyde) | L-threo-β-Hydroxy-α-amino acid | High diastereoselectivity nih.gov |
| Acylase I | Hydrolysis (Resolution) | N-Acyl-DL-β-hydroxy amino acid | L-β-Hydroxy amino acid + N-Acyl-D-β-hydroxy amino acid | Stereoselective hydrolysis researchgate.net |
Role of (2S,3R)-β-Hydroxyleucine in Microbial Biosynthesis Pathways
(2S,3R)-β-Hydroxyleucine and its structural analogs are integral components of a variety of complex natural products synthesized by microorganisms, particularly bacteria and fungi. These compounds often possess potent biological activities, and the inclusion of the β-hydroxy amino acid is frequently crucial to their function.
Beyond this direct example, numerous other natural products incorporate structurally similar β-hydroxy-α-amino acids, underscoring the importance of this chemical motif in microbial secondary metabolism. For instance, the cyclic peptide toxins known as ustiloxins , produced by the fungus Ustilaginoidea virens, contain a related amino acid, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. elsevierpure.com This same precursor is also found in other natural products like phomopsin B and RA-IV. elsevierpure.com Similarly, the antitumor antibiotics polyoxypeptins contain the novel amino acid (2S,3R)-3-hydroxy-3-methylproline, a cyclic analog. nih.gov The tuberactinomycin (B576502) antibiotic viomycin , produced by Streptomyces species, contains (2S,3R)-capreomycidine, a cyclic guanidino amino acid whose biosynthesis involves the hydroxylation of an arginine precursor. nih.gov
The biosynthesis of these non-proteinogenic amino acids often involves dedicated enzymes encoded within the same gene cluster as the main assembly machinery (e.g., non-ribosomal peptide synthetases), ensuring a ready supply of the specific building block required for natural product synthesis. nih.gov
| Natural Product | Core Structure | Specific β-Hydroxy Amino Acid Moiety | Microbial Source (Example) |
| Lysobactin | Cyclic Depsipeptide | (2S,3R)-β-Hydroxyleucine doi.org | Lysobacter sp. doi.org |
| Ustiloxin B | Cyclic Peptide | (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid elsevierpure.com | Ustilaginoidea virens elsevierpure.com |
| Polyoxypeptin A | Cyclic Depsipeptide | (2S,3R)-3-hydroxy-3-methylproline nih.gov | Streptomyces sp. nih.gov |
| Viomycin | Cyclic Peptide | (2S,3R)-Capreomycidine (derived from a hydroxylated precursor) nih.gov | Streptomyces sp. ATCC11861 nih.gov |
Fundamental Studies on the Incorporation of β-Hydroxyleucine into Non-Ribosomal Peptides
The assembly of peptides containing non-standard amino acids like (2S,3R)-β-hydroxyleucine is predominantly carried out by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). mdpi.comresearchgate.net These microbial mega-enzymes function as molecular assembly lines, bypassing the ribosome to create a vast diversity of peptide structures.
The fundamental unit of an NRPS is the module , and each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govmdpi.com A minimal module consists of three core domains:
Adenylation (A) domain: This domain is the "gatekeeper." It selects a specific amino acid—proteinogenic or non-proteinogenic—from the cellular pool, activates it using ATP to form an aminoacyl-AMP intermediate, and is therefore the primary determinant of the final peptide sequence. researchgate.net The A-domain possesses a substrate-binding pocket with a specific "NRPS code" of key residues that confers its substrate specificity. researchgate.net
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): This domain covalently tethers the activated amino acid as a thioester via a phosphopantetheinyl arm. mdpi.com
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. mdpi.com
For an amino acid like (2S,3R)-β-hydroxyleucine to be incorporated, it must first be biosynthesized and then recognized by a specific A-domain within an NRPS module. nih.gov This A-domain will have a binding pocket shaped to accommodate the unique size, charge, and stereochemistry of the β-hydroxylated side chain. Once selected and loaded onto its T-domain, the C-domain facilitates its addition to the peptide. While most NRPS systems follow this canonical logic, unusual variations exist, such as the icosalide synthetase which uses specialized C-start domains to incorporate two different β-hydroxy acids onto the same peptide chain. mdpi.com
Structural Biology Insights into Protein-Ligand Interactions with (2S,3R)-β-Hydroxyleucine Derivatives
Analysis of thousands of protein-ligand complexes reveals that binding is driven by a few key forces:
Hydrogen Bonds: The hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups of (2S,3R)-β-hydroxyleucine are prime candidates for forming hydrogen bonds with polar residues (e.g., Asp, Glu, Arg, Thr) or backbone atoms in a protein's binding site. creative-proteomics.com
Hydrophobic Interactions: The isobutyl side chain of the leucine (B10760876) backbone will preferentially interact with nonpolar amino acid residues such as Valine, Isoleucine, Alanine, and Phenylalanine, helping to correctly orient the ligand and contributing significantly to binding affinity. creative-proteomics.com
The amino acids most frequently found in the binding pockets of proteins are often those with unique properties, such as Tryptophan, Tyrosine, and Histidine. creative-proteomics.com In the context of NRPS A-domains, the "NRPS code" residues form a specific pocket that recognizes the unique stereochemistry and functional groups of its target amino acid, including the β-hydroxyl group.
Advanced analytical techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are invaluable for probing these interactions. HDX-MS measures changes in a protein's solvent accessibility upon ligand binding, allowing researchers to map binding sites and understand the conformational dynamics of the protein-ligand complex without the need for crystallization. nih.gov
| Interaction Type | Potential Groups on (2S,3R)-β-Hydroxyleucine | Interacting Protein Residues (Examples) |
| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH₂), Carboxyl (-COOH) | Serine, Threonine, Aspartate, Glutamate, Arginine, Histidine creative-proteomics.com |
| Hydrophobic Interactions | Isobutyl side chain (-CH(CH₃)₂) | Leucine, Isoleucine, Valine, Alanine, Phenylalanine creative-proteomics.com |
| Ionic Interactions | Amino group (-NH₃⁺), Carboxyl group (-COO⁻) | Aspartate, Glutamate (negative); Lysine, Arginine (positive) |
Metabolic Fates of β-Hydroxyleucine in Model Organisms and Biosystems
Direct metabolic studies on (2S,3R)-β-hydroxyleucine are limited; however, research on structurally related compounds provides significant insight into its potential metabolic roles and fates in various biological systems.
A key metabolic parallel can be drawn with β-hydroxy-β-methylbutyrate (HMB) , a well-studied metabolite of the essential amino acid leucine. nih.govresearchgate.net In mammals, leucine can be metabolized to α-ketoisocaproate (KIC), which is then converted by the enzyme KIC-dioxygenase into HMB. nih.gov This demonstrates a plausible pathway where a branched-chain amino acid is converted into a β-hydroxylated derivative within a model organism. HMB itself is not merely an intermediate; it is a bioactive molecule that has been shown to stimulate muscle protein synthesis and decrease protein breakdown in human skeletal muscle. nih.gov
Studies on (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) , another stereoisomer found in fenugreek seeds, offer further clues. In model biosystems, such as L6 myotubes (a skeletal muscle cell line), 4-HIL has been shown to counteract insulin (B600854) resistance induced by high levels of fatty acids. nih.gov Its mechanism involves the preservation of the insulin signaling pathway, preventing the inhibition of key proteins like insulin receptor substrate-1 (IRS-1) and Akt. nih.gov Furthermore, 4-HIL reduces the inflammatory response associated with insulin resistance by inhibiting the activation of stress-related pathways like NF-κB and JNK. nih.gov
Microbiological assays also demonstrate specific interactions. In one study, different isomers of β-hydroxynorleucine (a close analog) showed varying levels of growth inhibitory activity against the bacterium Lactobacillus casei, indicating that even simple biosystems can recognize and be affected by these compounds.
| Model System | Compound Studied | Observed Metabolic Effect/Fate |
| Human Skeletal Muscle | β-Hydroxy-β-methylbutyrate (HMB) | Stimulates muscle protein synthesis; decreases muscle protein breakdown. nih.gov |
| L6 Myotubes (Rat Skeletal Muscle Cells) | 4-Hydroxyisoleucine (4-HIL) | Ameliorates insulin resistance by protecting the IRS-1/Akt signaling pathway and reducing inflammatory responses. nih.gov |
| Lactobacillus casei (Bacterium) | N-chloroacetyl-β-hydroxynorleucine isomers | Exerted modest growth inhibitory activity, with different isomers showing different potencies. |
Advanced Analytical and Spectroscopic Characterization Techniques for 2s,3r β Hydroxyleucine Hydrochloride in Research
Development of Stereochemical Assignment Methodologies for β-Hydroxyleucine Analogs
The presence of two adjacent chiral centers (C2 and C3) in β-hydroxyleucine results in four possible stereoisomers. Distinguishing between these isomers, particularly the (2S,3R) configuration from its diastereomers and enantiomer, requires specialized methodologies beyond routine analysis. A primary strategy involves chemical derivatization to create cyclic structures with more rigid conformations, which amplifies the stereochemical differences for analysis, primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.
One effective method is the conversion of the β-hydroxy-α-amino acid moiety into a cyclic 2-oxazolidinone (B127357) derivative. wiley-vch.de This is typically achieved by reacting the amino acid with a reagent like carbonyldiimidazole or phosgene. The resulting rigid five-membered ring locks the relative orientation of the substituents at the Cα and Cβ positions. The stereochemistry (syn or anti) can then be determined by analyzing proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations in the NMR spectrum. wiley-vch.de For example, the magnitude of the coupling constant between the Cα and Cβ protons (³Jα,β) is stereochemically dependent and can differentiate between the syn and anti isomers.
Another approach involves the formation of acetonide derivatives by reacting the 1,2-amino alcohol functionality with acetone (B3395972) under acidic conditions. The resulting 1,3-oxazolidine ring's conformation and the chemical shifts of the isopropylidene methyl groups in the ¹H NMR spectrum are indicative of the relative stereochemistry of the original molecule. These derivatization techniques, summarized in the table below, provide a reliable framework for the unambiguous stereochemical assignment of β-hydroxyleucine analogs. wiley-vch.de
| Derivatization Method | Resulting Derivative | Primary Analytical Technique | Key Diagnostic Feature |
| Reaction with Phosgene/CDI | 2-Oxazolidinone | ¹H NMR Spectroscopy | Magnitude of ³J(Hα, Hβ) coupling constant, NOE correlations |
| Reaction with Acetone | Acetonide (1,3-Oxazolidine) | ¹H NMR Spectroscopy | Chemical shifts of isopropylidene methyl groups |
Chiral Chromatographic Methods for Enantiomeric Purity Assessment of (2S,3R)-β-Hydroxyleucine Hydrochloride
Ensuring the enantiomeric purity of this compound is critical for its application in peptide synthesis and pharmaceutical research, as different stereoisomers can have vastly different biological activities. youtube.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. registech.comnih.gov
CSPs are designed with a chiral selector that interacts differentially with the enantiomers of the analyte, leading to different retention times and thus, separation. youtube.comsigmaaldrich.com For amino acids like β-hydroxyleucine, several types of CSPs are effective:
Cyclodextrin-based CSPs: These phases, such as those based on β-cyclodextrin, separate enantiomers based on inclusion complexation. nih.govsigmaaldrich.com The hydrophobic cavity of the cyclodextrin (B1172386) and the hydrophilic hydroxyl groups on its rim provide multiple points of interaction. sigmaaldrich.com
Macrocyclic Glycopeptide-based CSPs: Columns like those based on teicoplanin or vancomycin (B549263) offer complex chiral recognition environments with hydrogen bonding, ionic, and hydrophobic interaction sites. nih.gov
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and show broad applicability for separating a wide range of chiral compounds. nih.gov
The choice of mobile phase is crucial and is tailored to the specific CSP and analyte. sigmaaldrich.com Typical modes include normal-phase, reversed-phase, and polar ionic mode. registech.com The table below summarizes representative conditions for the chiral separation of amino acids, which are applicable to β-hydroxyleucine.
| Chiral Stationary Phase (CSP) Type | Example Commercial Column | Typical Mobile Phase Components | Separation Principle |
| Cyclodextrin-based | Astec CYCLOBOND™ | Methanol, Acetonitrile, Water, Buffers | Inclusion complexation, hydrogen bonding |
| Polysaccharide-based | Chiralpak® IG-3 | Hexane/Ethanol, Methanol/Water | Steric hindrance, dipole-dipole, hydrogen bonding |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC® V | Methanol, Acetonitrile, Acetic Acid, TEA | Hydrogen bonding, ionic interactions, steric repulsion |
In addition to HPLC, chiral Gas Chromatography (GC) after suitable derivatization (e.g., esterification followed by acylation) and Capillary Electrophoresis (CE) with chiral selectors added to the buffer are also viable techniques for assessing enantiomeric purity. registech.commdpi.com
Advanced NMR Spectroscopy for Configurational and Conformational Analysis of (2S,3R)-β-Hydroxyleucine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of both the configuration (the fixed 3D arrangement of atoms) and the conformation (the dynamic spatial arrangement of atoms) of (2S,3R)-β-hydroxyleucine and its derivatives, especially when incorporated into peptides. researchgate.net
Two-dimensional NMR techniques are particularly powerful. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. columbia.edunanalysis.com Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to detect these interactions. researchgate.netcolumbia.edu
NOESY/ROESY for Configurational Analysis: For a derivative like the oxazolidinone mentioned in section 5.1, a strong NOE between the proton on Cα and the side-chain proton on Cβ would confirm a syn relative configuration, while the absence of this NOE would suggest an anti configuration.
NOESY/ROESY for Conformational Analysis: In a peptide containing a (2S,3R)-β-hydroxyleucine residue, NOEs between the residue's protons and protons of neighboring amino acids can define the local peptide backbone conformation and the orientation of the side chain. rsc.orgyoutube.com
The analysis of scalar (through-bond) coupling constants (J-couplings) also provides critical conformational information. The ³J(Hα, Hβ) coupling constant, for instance, is related to the dihedral angle between these protons via the Karplus equation. Measuring this value helps determine the preferred rotameric state (gauche, anti) around the Cα-Cβ bond.
| NMR Technique | Information Yielded | Application to (2S,3R)-β-Hydroxyleucine Derivatives |
| NOESY/ROESY | Through-space proton-proton proximities (<5 Å) | Determines relative stereochemistry (syn/anti); Defines peptide backbone folding and side-chain orientation. researchgate.netcolumbia.edu |
| COSY/TOCSY | Through-bond proton-proton connectivities | Assigns protons within the spin system of the amino acid residue. rsc.org |
| J-Coupling Analysis | Dihedral angles (via Karplus equation) | Determines preferred rotameric conformation around the Cα-Cβ single bond. |
These advanced NMR methods, often combined with computational molecular modeling, provide a detailed, dynamic picture of the three-dimensional structure of molecules containing (2S,3R)-β-hydroxyleucine. rsc.org
Mass Spectrometry Applications in the Structural Elucidation of (2S,3R)-β-Hydroxyleucine Containing Peptides
Mass spectrometry (MS) is a cornerstone technique in proteomics and peptide analysis, and its application is crucial for characterizing peptides that contain modified residues like (2S,3R)-β-hydroxyleucine. nih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly informative. nih.govuab.edu
In a typical MS/MS experiment (e.g., using Collision-Induced Dissociation, CID), a specific peptide ion is selected and fragmented. The resulting fragment ions provide sequence information. koreascience.kr The presence of a β-hydroxyleucine residue introduces characteristic fragmentation patterns:
Neutral Loss of Water: The hydroxyl group on the Cβ position is susceptible to elimination as a water molecule (H₂O, mass loss of 18 Da) during fragmentation. Observing this neutral loss from the precursor ion or from fragment ions containing the residue is a strong indicator of its presence.
Characteristic Fragment Ions: Standard peptide fragmentation produces b- and y-type ions from cleavage of the amide bonds. The mass difference between adjacent b- or y-ions reveals the identity of the amino acid residue at that position. The mass of the (2S,3R)-β-hydroxyleucine residue (C₆H₁₃NO₃) will correspond to a specific mass shift in the fragment ion series.
Alternative Fragmentation: Techniques like Electron-Transfer Dissociation (ETD) can provide complementary fragmentation patterns, generating c- and z-type ions. nih.gov For β-amino acid-containing peptides, ETD can produce unusual but informative a• and y-type fragments, which can help pinpoint the location of the modification. nih.gov
The table below outlines common fragment ions observed in peptide MS/MS and their relevance to identifying a β-hydroxyleucine residue.
| Ion Type | Cleavage Site | Significance for β-Hydroxyleucine Peptides |
| b-ion | Amide bond (N-terminal fragment) | Mass difference between b-ions reveals the residue mass. koreascience.kr |
| y-ion | Amide bond (C-terminal fragment) | Mass difference between y-ions reveals the residue mass. koreascience.kr |
| a•/y-ions (ETD) | N-Cα bond / Amide bond | Can be dominant fragments in β-peptides, aiding in localization. nih.gov |
| Precursor - 18 Da | N/A | Indicates neutral loss of water from the hydroxyl group. |
High-resolution mass spectrometry enables the determination of the elemental composition of the peptide and its fragments, confirming the presence of the additional oxygen atom from the hydroxyl group and increasing confidence in the identification.
Circular Dichroism Spectroscopy for Conformational Studies of (2S,3R)-β-Hydroxyleucine Compounds
When (2S,3R)-β-hydroxyleucine is incorporated into a peptide chain, it can significantly influence the peptide's preferred conformation. CD spectroscopy can monitor these structural changes. nih.gov
Secondary Structure Analysis: The shape and magnitude of a peptide's CD spectrum in the far-UV region (typically 190-250 nm) are characteristic of its secondary structure. americanpeptidesociety.org For example, α-helices show strong negative bands around 222 nm and 208 nm and a positive band near 192 nm. β-sheets exhibit a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org The incorporation of a β-hydroxyleucine residue can induce, stabilize, or disrupt these canonical structures, and the resulting changes are readily observed in the CD spectrum.
Conformational Transitions: CD is often used to study how a peptide's conformation changes in response to environmental factors like temperature, pH, or the addition of binding partners. nih.gov Variable temperature CD studies can reveal information about the thermodynamic stability of the conformations adopted by β-hydroxyleucine-containing peptides. nih.govmdpi.com
Absolute Configuration: While challenging for flexible molecules, the combination of experimental CD spectra with quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) can be used to help confirm the absolute configuration of a chiral molecule by matching the experimental spectrum to the one calculated for a specific stereoisomer. nih.govresearchgate.net
The distinct CD spectral signatures associated with common peptide secondary structures are summarized below.
| Secondary Structure | Approximate Wavelength of CD Maxima/Minima (nm) |
| α-Helix | Negative at ~222 nm, Negative at ~208 nm, Positive at ~192 nm |
| β-Sheet | Negative at ~217 nm, Positive at ~195 nm |
| β-Turn | Varies with turn type, but distinct from helix and sheet. nih.gov |
| Random Coil | Weak negative band near 200 nm |
Computational and Theoretical Studies on 2s,3r β Hydroxyleucine Hydrochloride
Molecular Dynamics Simulations and Conformational Analysis of (2S,3R)-β-Hydroxyleucine Hydrochloride
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational flexibility and dynamic behavior of this compound in various environments. By solving Newton's equations of motion for a system of interacting particles, MD simulations can map out the potential energy surface of the molecule, revealing its preferred three-dimensional structures.
The simulations can be performed in different solvents to understand how the environment affects the molecule's structure and dynamics. For example, simulations of enzymes in different solvents have shown that the solvent can strip water molecules from the protein surface, altering its conformation and substrate binding capabilities. mdpi.com A similar approach for this compound would reveal the stability of its intramolecular hydrogen bonds and its solvation shell.
Table 1: Key Parameters in Molecular Dynamics Simulations of Amino Acid Analogs
| Parameter | Description | Relevance to (2S,3R)-β-Hydroxyleucine |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER). nih.gov | Determines the accuracy of the simulated molecular interactions and resulting conformations. |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Tracks the stability of the molecule's structure over the course of the simulation. |
| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds. | Identifies the preferred staggered and eclipsed conformations (rotamers) of the side chain and backbone. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the structure of the solvation shell around the molecule. |
These simulations are foundational for understanding how the specific stereochemistry of (2S,3R)-β-Hydroxyleucine dictates its shape and, consequently, its interactions with biological targets.
Quantum Chemical Calculations for Reaction Mechanism Elucidation in (2S,3R)-β-Hydroxyleucine Synthesis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. mdpi.comnih.gov For the synthesis of (2S,3R)-β-Hydroxyleucine, these calculations can model the reaction pathways, identify transition state structures, and compute activation energies, thereby explaining the origins of stereoselectivity. nih.govnih.gov
A key synthetic route to erythro-3-hydroxyleucine enantiomers is the Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester. capes.gov.br DFT calculations can be employed to investigate the transition state of the osmium-catalyzed dihydroxylation step. By modeling the interaction between the substrate, the chiral ligand, and the osmium tetroxide catalyst, researchers can determine which face of the double bond is more susceptible to attack, thus predicting the stereochemical outcome of the reaction.
Table 2: Application of DFT in a Hypothetical Synthesis Step of (2S,3R)-β-Hydroxyleucine
| Computational Task | Description | Insight Provided |
|---|---|---|
| Geometry Optimization | Finding the lowest energy arrangement of atoms for reactants, products, and transition states. researchgate.net | Provides accurate 3D structures and bond lengths/angles for key species in the reaction. |
| Frequency Calculation | Calculation of vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). mdpi.com | Characterizes the nature of stationary points on the potential energy surface. |
| Transition State Search | Locating the highest energy point along the reaction coordinate (the saddle point). | Elucidates the structure of the activated complex and the mechanism of bond formation/breaking. |
| Energy Profile Calculation | Determining the relative energies of reactants, transition states, and products. | Predicts the reaction's feasibility (thermodynamics) and rate (kinetics), including the energetic reasons for stereoselectivity. |
These theoretical studies not only rationalize experimental observations but also guide the design of more efficient and selective synthetic methods. epfl.ch
In Silico Modeling of Enzyme-Substrate Interactions with β-Hydroxyleucine Derivatives
In silico modeling techniques, such as molecular docking and MD simulations, are powerful tools for investigating how small molecules like β-hydroxyleucine derivatives interact with enzyme active sites. mdpi.comnih.gov These methods are crucial for structure-based drug design, helping to predict binding affinities and understand the molecular basis of biological activity. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For a β-hydroxyleucine derivative, docking studies can reveal how the hydroxyl and isopropyl groups fit into the enzyme's binding pocket and which specific amino acid residues they interact with. These interactions often involve a network of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The (2S,3R) stereochemistry is critical, as enzymes are chiral environments, and only the correct enantiomer will achieve optimal binding.
Following docking, MD simulations of the enzyme-ligand complex can be performed to assess the stability of the predicted binding pose and to observe any conformational changes in the enzyme or ligand upon binding (an "induced fit"). mdpi.com The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method can be used to estimate the free energy of binding from the simulation trajectory, providing a more quantitative prediction of binding affinity. nih.gov
Table 3: Common In Silico Techniques for Studying Enzyme-Substrate Interactions
| Technique | Purpose | Information Gained for β-Hydroxyleucine Derivatives |
|---|---|---|
| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein. nih.gov | Identifies key interactions (H-bonds, etc.) and the importance of the (2S,3R) stereocenter for molecular recognition. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the protein-ligand complex over time. nih.gov | Assesses the stability of the binding pose and reveals conformational changes upon binding. |
| 3D-QSAR (e.g., CoMFA/CoMSIA) | Relate the 3D properties of molecules to their biological activity. nih.gov | Creates a model that predicts the activity of new derivatives and visually maps favorable/unfavorable regions for modification. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features necessary for biological activity. | Defines the spatial requirements for binding, guiding the design of new scaffolds that mimic the β-hydroxyleucine core. |
These computational approaches are vital for rationalizing the activity of natural products containing the β-hydroxyleucine motif and for designing novel enzyme inhibitors. biotech-asia.org
Prediction of Spectroscopic Properties of (2S,3R)-β-Hydroxyleucine Analogs
Computational chemistry allows for the accurate prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of novel compounds. researchgate.net DFT calculations are commonly used to compute these properties for molecules like (2S,3R)-β-hydroxyleucine and its analogs.
For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is often used to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net These predicted shifts can be compared with experimental data to confirm a proposed structure or to assign signals in a complex spectrum.
For IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated spectrum can be compared to the experimental IR spectrum to identify characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and the C=O stretch of the carboxylic acid. The agreement between simulated and experimental spectra provides strong evidence for the correctness of the molecular structure. researchgate.net
In recent years, machine learning and artificial intelligence (AI) models have also been developed to predict spectra from molecular structures. nih.govarxiv.orgresearchgate.net These models are trained on large databases of experimental or simulated spectra and can provide rapid predictions for new molecules. wiley.com
Table 4: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 3.85 | 3.82 | H-α |
| 4.12 | 4.15 | H-β | |
| ¹³C NMR (δ, ppm) | 60.1 | 59.8 | C-α |
| 73.5 | 73.2 | C-β | |
| IR (cm⁻¹) | ~3400 | ~3390 | O-H stretch |
This synergy between computational prediction and experimental measurement is a powerful tool for characterizing novel analogs of (2S,3R)-β-hydroxyleucine.
Structure-Activity Relationship (SAR) Studies for (2S,3R)-β-Hydroxyleucine as a Chiral Scaffold
Structure-activity relationship (SAR) is the principle that the biological activity of a compound is directly related to its chemical structure. wikipedia.orgdrugdesign.org The (2S,3R)-β-hydroxyleucine moiety serves as an important chiral scaffold in many bioactive natural products, and understanding its SAR is key to designing new therapeutic agents. nih.govcollaborativedrug.com
The (2S,3R)-β-hydroxyleucine substructure often acts as a "three-way-junction" in natural products, allowing for derivatization at the N-terminus, C-terminus, and the β-hydroxy group. nih.gov SAR studies involve systematically modifying these positions and evaluating the effect on biological activity. For example, in the muraymycin class of antibiotics, acylation of the 3-hydroxy group with fatty acid side chains leads to a significant increase in antibacterial potency. nih.gov
Computational methods like Quantitative Structure-Activity Relationship (QSAR) are used to build mathematical models that correlate structural descriptors of molecules with their biological activities. nih.gov For a series of (2S,3R)-β-hydroxyleucine analogs, a QSAR model could identify key physicochemical properties (e.g., hydrophobicity, steric bulk, electronic properties) that govern their activity.
Table 5: Illustrative SAR for (2S,3R)-β-Hydroxyleucine Derivatives (Based on Muraymycins)
| Modification Site | Structural Change | Impact on Biological Activity | Rationale (Hypothesized) |
|---|---|---|---|
| β-Hydroxy Group | No acylation | Baseline activity | The polar OH group may be exposed to solvent. |
| Acylation with a short alkyl chain | Moderate increase in activity | Increased lipophilicity improves membrane interaction. | |
| Acylation with a long fatty acid | Significant increase in activity nih.gov | Optimal hydrophobic interaction with a specific pocket in the target enzyme. | |
| N-Terminus | Free amine | Varies depending on target | Allows for peptide bond formation or salt bridge interactions. |
| Acetylation | Often reduces activity | Blocks a key hydrogen bond donor site. | |
| C-Terminus | Free acid | Varies depending on target | Can form ionic interactions with positively charged residues. |
These SAR studies, whether conducted experimentally or computationally, are essential for optimizing the (2S,3R)-β-hydroxyleucine scaffold to develop analogs with improved potency and selectivity. nih.gov
Future Directions and Emerging Research Frontiers for 2s,3r β Hydroxyleucine Hydrochloride Research
Novel Synthetic Strategies and Process Intensification
The future of (2S,3R)-β-Hydroxyleucine Hydrochloride synthesis lies in the development of more efficient, stereoselective, and sustainable methods. Current strategies often rely on classical approaches that can be lengthy and complex. Future research will likely pivot towards innovative synthetic paradigms.
One promising direction is the advancement of asymmetric synthesis, potentially adapting highly diastereoselective methods like the Grignard reagent addition to N,N-dibenzyl-O-TBS-serinal, which has proven effective for other β-hydroxy amino acid stereoisomers. epfl.ch Another approach involves starting from readily available chiral precursors, such as carbohydrates like diacetone-D-glucose, to stereoselectively construct the desired molecule. researchgate.net
Furthermore, the application of biocatalysis presents a significant frontier. The use of enzymes, such as hydroxylases or aminotransferases, could offer highly specific and environmentally benign routes to (2S,3R)-β-Hydroxyleucine. nih.gov Research into isoleucine dioxygenase for the synthesis of related compounds has shown that enzymatic methods can achieve excellent regio- and stereoselectivity. researchgate.net Exploring directed evolution to engineer enzymes with enhanced activity and stability for this specific target could dramatically improve production efficiency.
Process intensification, which focuses on developing smaller, cleaner, and more energy-efficient manufacturing processes, will also be crucial. This could involve the use of flow chemistry, where reactions are run in continuous streams rather than in large batches, allowing for better control over reaction parameters and potentially higher yields and purity.
Exploration of Unconventional Biological Roles and Pathways
While some hydroxy amino acids are known for specific activities, such as the insulinotropic effects of 4-hydroxyisoleucine, the full biological spectrum of (2S,3R)-β-Hydroxyleucine remains largely unexplored. researchgate.netnih.govnih.gov Future research is expected to delve into unconventional biological roles beyond its currently understood functions.
A key area of investigation will be its potential as an antimicrobial, antiviral, or anticancer agent, properties that have been noted in the broader class of hydroxy amino acids. researchgate.netcreative-peptides.com The unique stereochemistry of (2S,3R)-β-Hydroxyleucine could lead to novel interactions with biological targets, such as enzymes or receptors, that are distinct from other stereoisomers. As a non-proteinogenic or "unnatural" amino acid, it could be used to create peptides that are more resistant to degradation by proteases, enhancing their stability and potential as therapeutic agents. creative-peptides.comnih.govnih.gov
Additionally, research into the metabolic fate of (2S,3R)-β-Hydroxyleucine is warranted. Investigating how cells process this unusual amino acid could uncover novel metabolic pathways or reveal its role as a precursor to other bioactive molecules. researchgate.netnih.gov Such studies could identify new enzymatic targets and provide insights into cellular metabolism.
Integration into Advanced Materials Science and Supramolecular Chemistry
The unique structural features of (2S,3R)-β-Hydroxyleucine, particularly its defined stereochemistry and the presence of a hydroxyl group, make it an attractive building block for advanced materials. In the realm of supramolecular chemistry, amino acids and peptides are known to self-assemble into well-ordered nanostructures like fibers, tubes, and hydrogels. royalsocietypublishing.orgnih.govbeilstein-journals.org
Future research will likely focus on incorporating (2S,3R)-β-Hydroxyleucine into peptide sequences to control and direct their self-assembly. royalsocietypublishing.org The hydroxyl group can participate in specific hydrogen bonding interactions, influencing the formation and stability of structures like β-sheets, which are fundamental to many self-assembling systems. nih.gov This could lead to the development of novel biomaterials with tailored properties for applications in:
Tissue Engineering: Creating scaffolds that mimic the extracellular matrix to support cell growth and differentiation.
Drug Delivery: Designing hydrogels or nanoparticles for the controlled release of therapeutic agents. nih.gov
Biosensing: Developing materials that change their properties in response to specific biological molecules or environmental stimuli. leibniz-inm.de
By strategically placing this functionalized amino acid within a peptide backbone, scientists can engineer materials with precise structural and functional characteristics. nih.gov
High-Throughput Synthesis and Screening Applications of (2S,3R)-β-Hydroxyleucine Analogs
To rapidly explore the therapeutic potential of (2S,3R)-β-Hydroxyleucine, future efforts will increasingly rely on high-throughput synthesis and screening. efficient-robotics.com This involves the creation of large "libraries" of structurally related analogs, followed by the rapid testing of these compounds for biological activity. nih.govmedchemexpress.com
High-Throughput Synthesis: Methodologies like split-and-pool synthesis on solid supports can be employed to generate thousands of peptide analogs where (2S,3R)-β-Hydroxyleucine is incorporated alongside other natural and non-proteinogenic amino acids. nih.govresearchgate.netcreative-peptides.com This combinatorial approach allows for the systematic modification of the molecule's structure to probe structure-activity relationships. nih.govresearchgate.net
High-Throughput Screening (HTS): Once synthesized, these libraries can be screened against a wide array of biological targets. medchemexpress.comcreative-peptides.com For example, HTS assays can be developed to identify analogs with potent activity against specific enzymes, receptors, or microbial strains. This powerful combination of synthesis and screening can accelerate the discovery of lead compounds for drug development, transforming the slow, one-by-one testing process into a massively parallel search for novel bioactivity. nih.gov
Multidisciplinary Research Bridging Organic Chemistry, Biochemistry, and Materials Science
The most significant breakthroughs for this compound will emerge from the convergence of multiple scientific disciplines. mdpi.comnumberanalytics.com A collaborative approach is essential to fully harness the compound's potential.
Organic Chemistry will provide the foundation by developing robust and scalable synthetic routes and creating diverse libraries of analogs. epfl.chnih.govnih.gov
Biochemistry will elucidate the compound's mechanism of action, explore its metabolic pathways, and develop the biological assays needed for high-throughput screening. nih.govacs.orgresearchgate.net
Materials Science will take the fundamental building block and its peptide derivatives to construct functional, self-assembling systems for biomedical and technological applications. beilstein-journals.orgnih.gov
Synthetic Biology will offer tools to engineer biological systems to produce the compound or its precursors, and to create designer proteins and cells that incorporate this unnatural amino acid for new functions. mdpi.comnih.govnih.gov
This synergistic relationship ensures that advances in one field will catalyze progress in others. For instance, an efficient chemical synthesis will provide the necessary material for extensive biological testing and materials development. Conversely, the discovery of a potent biological activity will drive chemists to design more effective analogs and materials scientists to incorporate them into novel devices. This interdisciplinary nexus is the future frontier for unlocking the full scientific value of this compound.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing (2S,3R)-β-Hydroxyleucine Hydrochloride while preserving stereochemical integrity?
- Methodological Answer : Synthesis should prioritize chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, to minimize racemization. For example, using L-threonine aldolase in a stereoselective aldol reaction can yield the desired (2S,3R) configuration . Post-synthesis, confirm enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and compare retention times to certified reference standards .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., pH 1–12, 40–60°C, UV light exposure). Monitor degradation products using UPLC-MS/MS, focusing on hydroxyl group oxidation or β-hydroxy amino acid isomerization. For long-term storage, lyophilized samples stored at −20°C in amber vials show minimal decomposition over 12 months .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer : Derivatize the compound with dansyl chloride or o-phthalaldehyde to enhance detectability in LC-MS. Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5). Validate the method per ICH guidelines, ensuring linearity (R² > 0.99) and recovery rates ≥90% in plasma or tissue homogenates .
Q. How does the stereochemistry of this compound influence its biochemical interactions?
- Methodological Answer : Compare binding affinities of (2S,3R) and its enantiomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the (2S,3R) configuration may exhibit higher affinity for leucine-responsive enzymes like branched-chain amino acid transferases, as shown in kinetic assays with Km values ≤50 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify variables such as impurity profiles (e.g., residual solvents or diastereomers) or assay conditions (e.g., pH, cofactors). Replicate experiments using controlled batches (≥98% purity by HPLC) and standardized protocols (e.g., fixed ATP concentrations in kinase assays). Cross-validate findings with orthogonal assays, such as CRISPR-edited cell lines lacking target enzymes .
Q. What strategies are effective for impurity profiling in this compound batches?
- Methodological Answer : Employ high-resolution LC-QTOF-MS to identify impurities at ≤0.1% levels. Compare fragmentation patterns with databases (e.g., mzCloud) and synthesize suspected impurities (e.g., (2R,3S)-isomer) for spiking experiments. Quantify using a relative response factor (RRF) approach, as outlined in USP General Chapter <1086> .
Q. How can metabolic pathways of this compound be mapped in vivo?
- Methodological Answer : Administer <sup>13</sup>C- or <sup>15</sup>N-labeled compound to rodents and collect time-course plasma/tissue samples. Analyze metabolites via untargeted metabolomics (LC-HRMS) and pathway enrichment tools (e.g., MetaboAnalyst). Key pathways may include transamination to β-keto acids or incorporation into acyl-CoA derivatives .
Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition or allosteric modulation?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding modes in enzyme complexes (e.g., with leucine dehydrogenase). Complement structural data with kinetic assays (e.g., IC50 determination under varying substrate concentrations) to distinguish competitive vs. non-competitive inhibition .
Key Considerations
- Stereochemical Purity : Batch variability in enantiomeric excess (ee) can significantly impact biological activity. Regular ee monitoring via polarimetry ([α]D<sup>20</sup> = +15.6° for pure (2S,3R)) is critical .
- Regulatory Compliance : Adhere to USP/EP guidelines for reference standards and impurity thresholds in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
